molecular formula C20H15ClN2O4S2 B11630275 2-({3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

2-({3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Cat. No.: B11630275
M. Wt: 446.9 g/mol
InChI Key: AQDMNHOXKAVQIH-WJDWOHSUSA-N
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Description

2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the reaction of a chlorophenylmethylidene compound with a thiazolidine-2-thione under specific conditions

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thiazolidine ring to a more reduced form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID is unique due to its combination of a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H15ClN2O4S2

Molecular Weight

446.9 g/mol

IUPAC Name

2-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C20H15ClN2O4S2/c21-13-7-5-12(6-8-13)11-16-18(25)23(20(28)29-16)10-9-17(24)22-15-4-2-1-3-14(15)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11-

InChI Key

AQDMNHOXKAVQIH-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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